molecular formula C13H11F B13922371 2-Fluoro-2'-methyl-1,1'-biphenyl CAS No. 80254-69-9

2-Fluoro-2'-methyl-1,1'-biphenyl

Cat. No.: B13922371
CAS No.: 80254-69-9
M. Wt: 186.22 g/mol
InChI Key: MSFNHNJJLZRLEX-UHFFFAOYSA-N
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Description

2-Fluoro-2’-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a fluorine atom attached to one ring and a methyl group attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Fluoro-2’-methyl-1,1’-biphenyl involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. For example, 2-fluorobiphenyl can be synthesized by reacting 2-fluorophenylboronic acid with 2-bromotoluene in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of 2-Fluoro-2’-methyl-1,1’-biphenyl may involve similar cross-coupling reactions on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid for nitration or halogens for halogenation.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Fluoro-2’-methyl-1,1’-biphenyl depends on its specific application. For instance, in biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. One example is its potential inhibition of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, which can lead to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-2’-methyl-1,1’-biphenyl is unique due to the specific positioning of the fluorine and methyl groups, which can influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (fluorine) and electron-donating (methyl) groups can lead to unique interactions with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

80254-69-9

Molecular Formula

C13H11F

Molecular Weight

186.22 g/mol

IUPAC Name

1-fluoro-2-(2-methylphenyl)benzene

InChI

InChI=1S/C13H11F/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-9H,1H3

InChI Key

MSFNHNJJLZRLEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2F

Origin of Product

United States

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